![molecular formula C21H18ClNO5S B2596944 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 577996-09-9](/img/structure/B2596944.png)
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18ClNO5S and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
This compound is part of the chromene-3-carboxamide family, which has been synthesized through various methods for potential applications in medicinal chemistry. Studies have explored the synthesis of chromene-3-carboxamide derivatives due to their antioxidant, antibacterial, and anticholinesterase activities. For instance, one-pot synthesis methods have led to derivatives showing significant antioxidant and antibacterial effects. The introduction of various substituents has been explored to enhance these biological activities, indicating the compound's role in developing potential therapeutic agents (Subbareddy & Sumathi, 2017).
Anticholinesterase Activity
Chromene-3-carboxamide derivatives, including those synthesized from salicylaldehydes, substituted acetoacetanilides, and indoles, have been evaluated for anticholinesterase activity. These compounds demonstrate potential as inhibitors against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. The structure-activity relationship (SAR) studies suggest modifications to the chromene scaffold can significantly impact anti-AChE activity, highlighting the compound's potential in neurodegenerative disease research (Ghanei-Nasab et al., 2016).
Structural Studies
The crystal structure analysis of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including variants with chlorine substituents, reveals the planar nature of these molecules. Such studies are crucial for understanding the structural basis of the biological activities observed, as molecular geometry directly influences interaction with biological targets (Gomes et al., 2015).
Photochromic Properties
The development of photochromic dyes, such as those derived from N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide, underscores another application avenue. These compounds, activated by intramolecular hydrogen bonding, have promising applications in material science, particularly in developing responsive materials with potential uses in smart windows and optical storage devices (Fang et al., 2015).
Antioxidant and Antibacterial Properties
The antioxidant and antibacterial activities of chromene-3-carboxamide derivatives have been a focus of recent research. Specifically, the synthesis of these compounds using solvent-free conditions has yielded derivatives with strong antioxidant and promising antibacterial activities. This highlights their potential in addressing oxidative stress-related conditions and bacterial infections (Subbareddy & Sumathi, 2017).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5S/c22-16-7-5-14(6-8-16)12-23(17-9-10-29(26,27)13-17)20(24)18-11-15-3-1-2-4-19(15)28-21(18)25/h1-8,11,17H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMVVKWNWCVVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide |
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